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Compound of Interest

Compound Name: Spiradine F

Cat. No.: B15624016

Disclaimer: Due to the limited availability of original spectroscopic data for Spiradine F, this
guide utilizes data from a closely related atisine-type diterpenoid alkaloid, spiramine C, for
illustrative purposes. The methodologies and interpretation principles described herein are
directly applicable to the analysis of Spiradine F.

This technical guide provides an in-depth analysis of the spectroscopic data for atisine-type
diterpenoid alkaloids, focusing on the structural elucidation of compounds similar to Spiradine
F. The document is intended for researchers, scientists, and drug development professionals.

Introduction

Spiradine F is a diterpenoid alkaloid isolated from Spiraea japonica. Its complex polycyclic
structure necessitates the use of modern spectroscopic techniques for complete
characterization. This guide outlines the standard spectroscopic workflow for analyzing such
compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the spectroscopic data obtained for spiramine C, a
representative analogue of Spiradine F.

Table 1: 1H and 3C NMR Spectroscopic Data for Spiramine C (500 MHz, CDClI3)
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OH (ppm), Multiplicity (J in

Position oC (ppm)

Hz)
1 38.2 1.65, m
2 27.4 1.82, m; 1.55, m
3 36.1 2.10, m; 1.45, m
4 335 -
5 56.4 1.88, d (6.5)
6 83.9 4.12, d (6.5)
7 54.2 3.15, s
8 77.2 -
9 49.8 2.25, d (6.0)
10 44.1 -
11 48.9 2.40, m
12 29.8 1.95, m; 1.60, m
13 37.9 1.75, m
14 74.5 -
15 150.1 -
16 110.2 4.95, s; 4.80, s
17 61.5 3.50,d (11.5); 3.20, d (11.5)
18 27.8 1.05, s
19 60.3 4.25, d (8.0); 3.95, d (8.0)
20 58.7 2.90, s
N-CH2CHs 49.2 2.75, q (7.0)
N-CH2CHs 14.8 1.10, t (7.0)
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Table 2: Infrared (IR) Spectroscopic Data for Spiramine C

Wavenumber (cm~?)

Intensity

Assignment

3450 Strong, Broad O-H Stretch (Alcohol)

2935 Strong C-H Stretch (Alkyl)

1650 Medium C=C Stretch (Alkene)

1460 Medium C-H Bend (Alkyl)

1080 Strong C-0O Stretch (Alcohol/Ether)

Table 3: Mass Spectrometry (MS) Data for Spiramine C

m/z Relative Intensity (%) Assignment

[M]* (Calculated for
357.2615 100

C22H3s5NO3: 357.2617)
342 25 [M - CHs]*
328 40 [M - C2Hs]*
310 35 [M - CzHs - H20]*
298 15 [M - CsH-O]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.

o Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.5

mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

o Data Acquisition:
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o H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1 s,
and 16 transients.

o 13C NMR: Spectra were acquired with a spectral width of 220 ppm, a relaxation delay of 2
s, and 1024 transients.

o 2D NMR (COSY, HSQC, HMBC): Standard pulse programs were used to acquire
Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC),
and Heteronuclear Multiple Bond Correlation (HMBC) spectra to aid in structure
elucidation.

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A small amount of the solid sample was placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A background spectrum of the empty ATR crystal was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

 Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer with an
electrospray ionization (ESI) source.

o Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with
0.1% formic acid to a final concentration of approximately 1 pg/mL.

» Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5
pL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z
100-1000.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for the structure
elucidation of a complex natural product like Spiradine F.
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NMR data integration for structure elucidation.

 To cite this document: BenchChem. [Spectroscopic Data Analysis of Spiradine F: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15624016#spiradine-f-spectroscopic-data-analysis-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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